5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine
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Overview
Description
5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, dimethyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2- [2- (4-Piperidinyl)ethyl]pyrimidine
- 6-Ethyl-2- (1-piperazinyl)-4 (3H)-pyrimidinone
- 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Uniqueness
5-Ethyl-2,4-dimethyl-6-piperazin-1-yl-pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, and piperazine groups makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H20N4/c1-4-11-9(2)14-10(3)15-12(11)16-7-5-13-6-8-16/h13H,4-8H2,1-3H3 |
InChI Key |
NTMKOUSWXIAFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCNCC2)C)C |
Origin of Product |
United States |
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